molecular formula C31H33N3OS2 B099731 5-[2-(1-Ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 15664-19-4

5-[2-(1-Ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B099731
CAS No.: 15664-19-4
M. Wt: 527.7 g/mol
InChI Key: GYTYGDPOBZAIAI-UHFFFAOYSA-N
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Description

5-[2-(1-Ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a naphtho-thiazole core, which is a fused heterocyclic system, and an imidazolidinone moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1-Ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-naphtho(1,2-d)thiazole-2-carbaldehyde with appropriate ketones or aldehydes under acidic or basic conditions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and imidazolidinone moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in electronics, photonics, and materials science.

Mechanism of Action

The mechanism of action of 5-[2-(1-Ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-naphtho(1,2-d)thiazole derivatives
  • Imidazolidinone derivatives
  • Thiazole-based compounds

Uniqueness

What sets 5-[2-(1-Ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one apart from similar compounds is its unique combination of structural features. The presence of both naphtho-thiazole and imidazolidinone moieties provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3OS2/c1-3-5-6-7-13-22-33-30(35)26(34(31(33)36)24-15-9-8-10-16-24)19-21-28-32(4-2)29-25-17-12-11-14-23(25)18-20-27(29)37-28/h8-12,14-21H,3-7,13,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTYGDPOBZAIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C(=CC=C2N(C3=C(S2)C=CC4=CC=CC=C43)CC)N(C1=S)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935491
Record name 5-[2-(1-Ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15664-19-4
Record name 5-[2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15664-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-((1-Ethylnaphtho(1,2-d)thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-(1-Ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one
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